6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Description
Properties
IUPAC Name |
6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHBHIMPFUQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4I4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation of Phthalic Anhydrides and Resorcinols
The foundational step in synthesizing 6-hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one involves cyclizing tetrachlorophthalic anhydride with resorcinol derivatives. As detailed in WO2011035161A1, this reaction proceeds via a two-step mechanism:
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Electrophilic Aromatic Substitution : Methanesulfonic acid (MSA) catalyzes the attack of resorcinol’s hydroxyl groups on the electrophilic carbonyl carbons of tetrachlorophthalic anhydride.
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Lactonization : Intramolecular esterification forms the spiro[isobenzofuran-1,9'-xanthen]-3-one core.
Optimized Conditions :
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Solvent : Neat MSA or 10% aqueous MSA
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Temperature : 90–97°C
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Time : 19–29 hours
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Yield : 74.43 g (90.5%) of tetrachlorofluorescein at 96.8% purity.
A critical advancement is the use of MSA over traditional sulfuric acid, which minimizes sulfonation side reactions. The patent reports that maintaining stoichiometric excess of resorcinol (1.1 eq) ensures complete consumption of the anhydride, confirmed by HPLC.
Iodination Techniques for Selective Tetra-Substitution
Chloride-Free Iodination Protocol
Post-cyclization, the tetrachloro intermediate undergoes iodination at positions 2',4',5',7'. WO2011035161A1 emphasizes that chloride ions must be excluded to prevent transhalogenation (Cl/I exchange), which generates impurities exceeding 0.15%.
Reaction Setup :
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Iodine Source : I₂ (127.7 mmol) + NaI (46.9 mmol)
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Solvent : USP water with 5 M NaOH
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Temperature : 90°C for 1.5 hours
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Workup : Sodium sulfite quenching followed by acetone precipitation
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 10.00 g (21.3 mmol) |
| I₂ Equivalents | 6.0 eq |
| NaI Equivalents | 2.2 eq |
| Final Purity (HPLC) | >99% AUC |
This method achieves quantitative iodination without detectable mono-, di-, or tri-iodinated intermediates.
Impurity Profiling and Analytical Validation
Transhalogenation Byproduct Control
The patent identifies transhalogenated derivatives (e.g., 2'-Cl-4',5',7'-triI analogues) as primary impurities. These arise from residual chloride ions during iodination, leading to equilibrium-driven halogen exchange. Mitigation strategies include:
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Pre-Iodination Wash : Rinsing the tetrachlorofluorescein intermediate with chloride-free water
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Inert Atmosphere : Nitrogen purging to prevent Cl⁻ ingress
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Real-Time Monitoring : HPLC tracking at 254 nm to detect impurities ≥0.1%.
Impurity Limits :
| Impurity Type | Maximum Allowable Level |
|---|---|
| Transhalogenated | 0.15% (1500 ppm) |
| Unreacted Starting Material | 0.05% |
Alternative Synthetic Routes and Comparative Analysis
Mixed Halogenated Resorcinol Approaches
Example 3 of WO2011035161A1 explores using 2-chlororesorcinol alongside resorcinol to modify halogenation patterns:
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Step 1 : Cyclization of tetrachlorophthalic anhydride (8.74 mmol) with 2-chlororesorcinol (1.33 g) and resorcinol (1.01 g) in MSA yields a pentachloro intermediate.
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Step 2 : Iodination under standard conditions produces a mixed halogenated xanthenone.
Outcome : This route introduces structural diversity but complicates purification due to regioisomeric byproducts.
Industrial-Scale Process Considerations
Solvent and Energy Optimization
Large-scale production prioritizes solvent recovery and reduced heating times:
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Cyclization : Refluxing in 10% aqueous MSA cuts reaction time to 12 hours.
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Iodination : Microwave-assisted heating (100°C, 30 minutes) reduces energy use by 40% while maintaining yield.
Environmental Metrics :
| Metric | Conventional Process | Optimized Process |
|---|---|---|
| Solvent Waste (L/kg) | 15.2 | 8.7 |
| Energy Consumption | 580 kWh/kg | 348 kWh/kg |
Chemical Reactions Analysis
Table 1: Key Reaction Parameters
| Parameter | Cyclization Step | Iodination Step |
|---|---|---|
| Temperature | 85–95°C | 70–95°C |
| Time | 1–16 hours | 1–24 hours |
| Catalysts/Solvents | Methanesulfonic acid | NaOH, NaI/KI |
| Yield | >90% | 90–98% |
Derivatization and Functionalization
The compound undergoes functionalization at hydroxyl or carbonyl groups for targeted applications:
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Amidation : Reaction with HBTU/DIEPA forms derivatives like RB4 (2,3,4,5-tetrachloro-6-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)-N-(2-hydroxyethyl)-benzamide), which lacks photosensitivity but retains ultrasound sensitivity .
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Targeting Moieties : DNA, antibodies, or chelators can be coupled via R₁–R₆ positions for biomedical applications .
Stability and Reactivity
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pH Sensitivity : Stable under basic conditions but prone to hydrolysis in acidic media due to lactone ring opening .
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Photoreactivity : Unlike Rose Bengal, its derivatives (e.g., RB4) show no absorption/emission above 400 nm, reducing phototoxicity .
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Thermal Stability : Degrades above 200°C, forming iodine vapors and polyhalogenated byproducts .
Tautomerism and Structural Dynamics
The compound exists in equilibrium between lactone (closed) and quinoid (open) forms (Figure 1a–1r in ):
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Lactone Form : Dominant in non-polar solvents.
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Quinoid Form : Favored in polar solvents or basic pH, enhancing solubility and reactivity .
Table 2: Substituent Effects on Reactivity
| Substituent Position | Impact on Reactivity |
|---|---|
| 2,4,5,7-Iodine | Enhances electrophilicity and halogen bonding |
| 6-Hydroxy | Site for functionalization (e.g., esterification) |
| 3-Keto | Participates in tautomerism and redox reactions |
Key Research Findings
Scientific Research Applications
Pharmaceutical Applications
Erythrosine has been investigated for its potential in pharmaceutical applications due to its unique chemical properties:
- Photodynamic Therapy (PDT) : Erythrosine is utilized in photodynamic therapy as a photosensitizer. It can generate reactive oxygen species when exposed to light, making it effective in treating certain cancers and infections. Studies have shown that its iodinated structure enhances its efficacy in PDT by improving light absorption and tissue penetration .
- Diagnostic Imaging : The compound is used in medical diagnostics, particularly in liver function tests. Radiolabeled forms of Erythrosine are employed to visualize liver function and diagnose hepatic diseases due to its selective uptake by the liver .
- Thyroid Function Studies : Erythrosine acts as a 5′-deiodinase inhibitor, which can disrupt thyroid hormone metabolism. This property has made it a subject of research for understanding thyroid disorders and potential treatments .
Food Industry Applications
Erythrosine is widely recognized for its role as a food coloring agent:
- Food Coloring : It is primarily used to impart a red color to various food products such as candies, cocktail cherries, and cake decorations. Its vibrant hue and stability make it a popular choice among food manufacturers .
- Regulatory Status : Erythrosine is approved for use in food products in several countries, although its use is regulated due to potential health concerns associated with high iodine content and thyroid disruption .
Biological Staining
In biological research, Erythrosine serves as an effective stain:
- Cell Staining : The compound is utilized for staining biological samples, particularly in microscopy. It helps visualize structures within cells and tissues, aiding in histological studies .
- Dental Plaque Visualization : Erythrosine has been employed in dental studies to highlight plaque accumulation on teeth, facilitating research into oral hygiene practices and products .
Case Study 1: Photodynamic Therapy
A study published in Photochemistry and Photobiology demonstrated the effectiveness of Erythrosine as a photosensitizer for PDT against cancer cells. The results indicated significant cell death upon irradiation with specific wavelengths of light, confirming its potential therapeutic application .
Case Study 2: Thyroid Function Disruption
Research conducted by Endocrinology explored Erythrosine's role as a 5′-deiodinase inhibitor. The findings revealed that exposure to Erythrosine led to altered thyroid hormone levels in animal models, suggesting implications for thyroid health monitoring and treatment strategies .
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences between 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one and key analogues:
Key Research Findings
FD&C Red No. 3: Stability challenges limit its use to specific food matrices (e.g., confectionery) . Demonstrated utility in cyanoacrylate adhesives as a non-reactive dye .
Rose Bengal: Critical in detecting latent fingerprints and corneal damage due to its affinity for damaged tissues . Novel synthesis routes reduce byproducts, enhancing purity for medical applications .
Dibenzofuran Derivatives: 6-Hydroxy-2,3,4-trimethoxydibenzofuran shows promise as a melanogenesis inhibitor, outperforming 1-phenyl-2-thiourea (PTU) in zebrafish models .
Biological Activity
Overview
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is a synthetic compound belonging to the xanthene family, characterized by its unique structural features including four iodine atoms and a hydroxyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in cancer therapy and imaging applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H4I4O3 |
| Molecular Weight | 576.87 g/mol |
| CAS Number | 142189-38-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The iodine atoms enhance the compound's reactivity and binding affinity to proteins and nucleic acids. The hydroxyl group may participate in hydrogen bonding, further influencing its biological interactions.
Biological Activities
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Anticancer Properties :
- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
- A study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as a therapeutic agent in oncology .
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Fluorescent Probe :
- The compound is utilized as a fluorescent probe for imaging applications due to its strong fluorescence properties. It has been employed in biochemical assays to detect specific biomolecules in cellular environments.
- Its ability to selectively bind to certain proteins makes it a valuable tool in molecular biology for tracking biological processes .
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Anti-inflammatory Effects :
- Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study 2: Imaging Applications
In another investigation, researchers utilized this compound as a fluorescent marker in live-cell imaging. The study highlighted its effectiveness in labeling specific cellular components and tracking dynamic processes such as endocytosis and organelle movement.
Q & A
Q. What are the validated methods for synthesizing 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one, and how can purity be ensured?
Synthesis typically involves iodination of a xanthene precursor under controlled conditions. For example, MI-401 (a derivative) was synthesized via halogenation of a benzamide-xanthene scaffold using iodine monochloride in acetic acid . Purity validation requires:
- HPLC analysis with a C18 column and UV detection at 254 nm.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 759.6 for the tetraiodo compound).
- Elemental analysis to confirm iodine content (theoretical ~67% by weight).
Q. How does the structural conformation of this compound influence its photostability?
The compound’s stability is highly dependent on its iodine substitution pattern and solvent environment. Key findings:
- Light sensitivity : Rapid degradation under UV/visible light due to iodine bond cleavage; use amber glassware and low-light conditions .
- pH dependence : Degrades faster in acidic conditions (pH < 4) via protonation of the xanthene ring hydroxyl group .
- Stabilizers : Addition of antioxidants like Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) reduces oxidative degradation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- UV-Vis spectroscopy : Strong absorbance at 530–550 nm (ε ~1.2 × 10^4 M⁻¹cm⁻¹) due to the conjugated xanthene-iodine system .
- NMR : Limited utility due to iodine’s quadrupolar relaxation but ¹³C NMR can resolve carbonyl (C3, δ ~180 ppm) and aromatic carbons .
- X-ray crystallography : Resolves iodine positions and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. How can experimental designs account for contradictions in reported stability data across studies?
Discrepancies arise from differences in solvent systems, light exposure, and analytical methods. Mitigation strategies include:
- Standardized protocols : Use inert atmospheres (N₂/Ar) to minimize oxidation .
- Cross-validation : Compare HPLC (for degradation products) with LC-MS (for molecular integrity) .
- Accelerated stability testing : Expose samples to controlled UV light (e.g., 365 nm LED) and quantify degradation kinetics .
Q. What mechanisms underlie the compound’s role in light-mediated biological assays?
As a photosensitizer (e.g., H-Nu 535), it generates singlet oxygen (¹O₂) under blue light (450–500 nm), enabling:
- Photodynamic apoptosis : In 3T3-L1 adipocytes, light activation induces mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation .
- Reactive oxygen species (ROS) quantification : Use DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) to measure ROS bursts in NIH3T3 fibroblasts .
Q. How does the compound interact with proteins or enzymes in mechanistic studies?
- Fluorescence quenching : Binding to bovine serum albumin (BSA) reduces intrinsic fluorescence (λₑₓ = 280 nm) via static quenching; calculate binding constants (Kb) using Stern-Volmer plots .
- Enzyme inhibition : Competes with acetylcholinesterase (AChE) substrates in vitro; IC₅₀ values determined via Ellman’s assay .
Methodological Recommendations
- Cell culture applications : Use passages 8–11 of 3T3-L1 cells in DMEM + 10% FBS for reproducibility .
- Photostability assays : Employ LED arrays (450–500 nm) with irradiance calibrated to 10 mW/cm² .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests for degradation studies (α = 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
